beta-Alanyl-L-serine
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Overview
Description
Beta-Alanyl-L-serine: is a dipeptide composed of beta-alanine and L-serineBeta-alanine is a naturally occurring beta amino acid, while L-serine is a non-essential amino acid involved in protein synthesis and other metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Alanyl-L-serine can be synthesized through chemical and biological methods. The chemical synthesis involves the coupling of beta-alanine and L-serine using peptide bond formation techniques. This process typically requires the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) and may involve protecting groups to prevent side reactions .
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis. Enzymes such as proteases can catalyze the formation of the peptide bond between beta-alanine and L-serine under mild conditions, making this method more environmentally friendly and cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Beta-Alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino or hydroxyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
Chemistry: Beta-Alanyl-L-serine is used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability .
Biology: In biological research, this compound is used to study the metabolism and function of beta-amino acids and their derivatives. It is also used in the development of enzyme inhibitors and as a substrate in enzymatic assays .
Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug design and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds. Its environmentally friendly synthesis methods make it an attractive option for sustainable chemical production .
Mechanism of Action
The mechanism of action of beta-Alanyl-L-serine involves its interaction with specific molecular targets and pathways. Beta-alanine and L-serine can modulate various biochemical processes, including neurotransmitter synthesis, protein synthesis, and enzyme activity. This compound can act as a substrate for enzymes involved in peptide metabolism, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Beta-Alanine: A naturally occurring beta amino acid involved in the synthesis of carnosine and other peptides.
L-Serine: A non-essential amino acid involved in protein synthesis and various metabolic processes.
Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties.
Uniqueness: Beta-Alanyl-L-serine is unique due to its combination of beta-alanine and L-serine, which imparts distinct biochemical properties. Unlike carnosine, which is primarily known for its antioxidant activity, this compound has broader applications in chemistry, biology, and medicine. Its environmentally friendly synthesis methods and potential for drug development further distinguish it from other similar compounds .
Properties
CAS No. |
83550-13-4 |
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Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(3-aminopropanoylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H12N2O4/c7-2-1-5(10)8-4(3-9)6(11)12/h4,9H,1-3,7H2,(H,8,10)(H,11,12) |
InChI Key |
IEWBBVZHEXCSSS-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
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